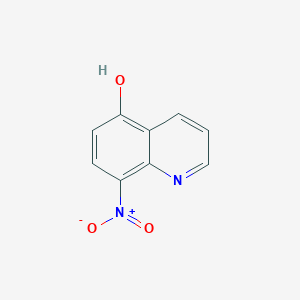

8-Nitroquinolin-5-ol

Descripción

Contextualizing the Quinoline (B57606) Scaffold in Chemical Science

Quinoline, a fused heterocyclic aromatic compound with the chemical formula C₉H₇N, constitutes a fundamental structural motif in chemistry. frontiersin.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org This arrangement makes the quinoline scaffold a versatile and privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its derivatives are known to undergo both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization at various positions. frontiersin.org

The inherent chemical properties of the quinoline ring system have led to its incorporation into a vast array of molecules with significant biological activities. orientjchem.orgbohrium.com Researchers in drug discovery have identified quinoline derivatives as potent agents with applications including anticancer, antibacterial, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov The ability to modify the quinoline core allows for the fine-tuning of a molecule's pharmacological profile, making it a perpetual scaffold in the design and synthesis of novel therapeutic agents. nih.govnih.gov Several quinoline-based compounds have progressed to clinical trials, underscoring the scaffold's importance in pharmaceutical research. nih.gov

Significance of Nitrated 8-Hydroxyquinolines in Contemporary Chemistry

Within the broad family of quinoline derivatives, 8-hydroxyquinolines (also known as oxines) represent a particularly important subclass. wikipedia.orgnih.gov 8-Hydroxyquinoline (B1678124) is a potent metal-chelating agent, a property that is central to many of its biological activities and applications. nih.govscispace.com The introduction of a nitro group (—NO₂) onto the 8-hydroxyquinoline framework gives rise to nitrated 8-hydroxyquinolines, a class of compounds with distinct and often enhanced chemical and biological properties.

8-Nitroquinolin-5-ol, also known as 5-nitro-8-hydroxyquinoline or nitroxoline (B368727), is a prominent member of this class. stenutz.eubldpharm.com The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. researchgate.net Research has shown that nitrated 8-hydroxyquinolines can exhibit potent biological effects. For instance, 8-hydroxy-5-nitroquinoline has been identified as a more potent cytotoxic agent against certain human cancer cell lines compared to other halogenated analogues like clioquinol. nih.gov Its activity is reportedly enhanced by the presence of copper. nih.gov Furthermore, these compounds are investigated for their antimicrobial properties and have been found to be effective against various bacterial strains. sigmaaldrich.comresearchgate.net The unique combination of a metal-chelating 8-hydroxyquinoline core and a nitro functional group makes this class of compounds a fertile ground for advanced chemical research.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound is multifaceted, driven by its potential in various scientific domains. A primary objective is the exploration of its therapeutic potential, particularly as an anticancer agent. nih.govsigmaaldrich.com Studies focus on understanding its mechanism of action, which may involve the generation of reactive oxygen species and interactions with metal ions. nih.gov

Another significant area of research is the synthesis of novel derivatives to improve properties such as water solubility and target specificity, thereby enhancing their efficacy against challenges like multidrug-resistant cancer cells. mdpi.com This involves creating hybrids of this compound with other molecules, such as proline, and developing their organometallic complexes. mdpi.com

Furthermore, the compound serves as a valuable building block in synthetic organic chemistry. google.com Computational and spectroscopic studies are also a key research focus, employing methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations. researchgate.net These investigations aim to characterize the compound's spectroscopic properties and evaluate its reactive properties, including its potential for applications in nonlinear optical (NLO) materials. researchgate.net The metal-chelating ability of the parent 8-hydroxyquinoline structure also drives research into the use of its derivatives as fluorescent chemosensors for the detection of biologically and environmentally important metal ions. scispace.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 129717-35-7 chemscene.com |

| Alternate CAS Number | 4008-48-4 sigmaaldrich.com |

| Molecular Formula | C₉H₆N₂O₃ chemscene.com |

| Molecular Weight | 190.16 g/mol sigmaaldrich.comchemscene.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 181-183 °C sigmaaldrich.com |

| Synonyms | 5-Hydroxy-8-nitroquinoline, 8-Hydroxy-5-nitroquinoline, Nitroxoline bldpharm.comchemscene.com |

Table 2: Summary of Key Research Findings on this compound and Related Compounds

| Research Area | Key Findings | References |

| Anticancer Activity | 8-hydroxy-5-nitroquinoline was found to be more cytotoxic to human cancer cells than clioquinol. Its activity is enhanced by copper. | nih.gov |

| Antimicrobial Activity | It is an effective antimicrobial agent, particularly for urinary tract infections caused by gram-negative bacilli. | sigmaaldrich.comresearchgate.net |

| Synthesis & Derivatization | Efficient, two-stage synthesis methods have been developed. Novel derivatives, including proline hybrids and metal complexes, have been synthesized to improve water solubility and target multidrug-resistant cells. | researchgate.netmdpi.com |

| Computational Chemistry | DFT calculations and MD simulations are used to study its reactive properties, charge delocalization, and potential for nonlinear optical (NLO) applications. | researchgate.net |

| Chelating Properties | Like other 8-hydroxyquinolines, it has applications as a chelating agent, which is fundamental to its biological activity and use in fluorescent sensors. | nih.govscispace.com |

Structure

3D Structure

Propiedades

IUPAC Name |

8-nitroquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)9-6(8)2-1-5-10-9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFQOBPPJULZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 5-Nitroquinolin-8-ol

Traditional methods for synthesizing 5-Nitroquinolin-8-ol typically involve the modification of a pre-formed quinoline (B57606) ring system. These routes are well-documented and rely on fundamental electrophilic substitution and hydrolysis reactions.

The most direct and commercially practiced method for the preparation of 5-Nitroquinolin-8-ol is the electrophilic nitration of quinolin-8-ol (also known as 8-hydroxyquinoline). researchgate.net The hydroxyl group at position 8 and the nitrogen in the pyridine (B92270) ring direct the incoming nitro group primarily to the C5 and C7 positions. By controlling the reaction conditions, the 5-nitro isomer can be obtained as the major product.

An alternative established route involves a multi-step synthesis starting from 2-nitro-5-chloroaniline, which undergoes a Skraup reaction to form 5-chloro-8-nitroquinoline (B1361592). acs.org This intermediate can then be converted to 5-Nitroquinolin-8-ol. The synthesis proceeds via two main pathways from the chlorinated precursor:

Direct Hydrolysis: Heating 5-chloro-8-nitroquinoline with hydrochloric acid leads to the direct replacement of the chlorine atom with a hydroxyl group.

Methoxylation followed by Cleavage: The chloro group is first substituted with a methoxy (B1213986) group to form 5-methoxy-8-nitroquinoline. Subsequent acid cleavage of the ether yields the final 5-Nitroquinolin-8-ol. acs.org

Another efficient, two-stage method involves the nitrosation of 8-hydroxyquinoline (B1678124), followed by the oxidation of the resulting nitroso derivative with nitric acid to yield 5-Nitroquinolin-8-ol. researchgate.net Research has also shown that 8-hydroxyquinoline can be nitrated with very dilute (0-5%) nitric acid, which can proceed to form 5,7-dinitro-8-hydroxyquinoline upon prolonged boiling. pw.edu.pl

Table 1: Comparison of Established Synthetic Routes

| Starting Material | Key Transformation | Brief Description | Reference |

|---|---|---|---|

| Quinolin-8-ol | Direct Nitration | Electrophilic nitration, the most common commercial method. | researchgate.net |

| Quinolin-8-ol | Nitrosation & Oxidation | A two-stage process involving a nitroso intermediate which is then oxidized. | researchgate.net |

| 2-Nitro-5-chloroaniline | Skraup Reaction & Hydrolysis | Formation of 5-chloro-8-nitroquinoline followed by hydrolysis of the C-Cl bond. | acs.org |

The direct hydroxylation of a C-H bond on an aromatic ring like 8-nitroquinoline (B147351) to produce 5-Nitroquinolin-8-ol is not a synthetically favored or commonly reported pathway. Such reactions typically lack regioselectivity and require harsh conditions.

Instead, established syntheses achieve this transformation through indirect, multi-step sequences. A feasible, though less direct, route from 8-nitroquinoline would involve its conversion to an intermediate that is more amenable to hydrolysis. For instance, 8-nitroquinoline can serve as a precursor in the synthesis of 8-aminoquinoline, which can then be converted to 8-hydroxyquinoline via diazotization. scispace.comgoogle.com The resulting 8-hydroxyquinoline can then be nitrated as described in the previous section.

A more direct, yet still multi-step, approach starting from a nitroquinoline derivative is the synthesis from 5-chloro-8-nitroquinoline, which is prepared from 2-nitro-5-chloroaniline. acs.org The crucial step is the nucleophilic substitution of the chloride at C5 with a hydroxide (B78521) or methoxide (B1231860) ion, which is a form of indirect hydroxylation of that position. acs.org

Advanced Synthetic Approaches for 5-Nitroquinolin-8-ol and its Analogs

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research into the synthesis of quinoline derivatives has explored chemo- and regioselective functionalizations and the use of energy-efficient technologies.

The 5-Nitroquinolin-8-ol scaffold possesses multiple reactive sites, making regioselective functionalization a key challenge and area of research. The electron-donating hydroxyl group and the electron-withdrawing nitro group activate and deactivate different positions on the quinoline ring, allowing for targeted modifications.

It is known that the C7 position in the 5-Nitroquinolin-8-ol molecule is a nucleophilic center. researchgate.net This reactivity has been exploited in the Mannich reaction, where 5-Nitroquinolin-8-ol reacts with formaldehyde (B43269) and various amines to yield 7-substituted aminomethyl derivatives. researchgate.netnih.gov This reaction provides a straightforward method for introducing diverse functional groups at the C7 position. For example, a 5-nitro-8-hydroxyquinoline-proline hybrid with enhanced water solubility was synthesized via an aminoalkylation reaction with L-proline and formaldehyde. nih.gov

Furthermore, 5-Nitroquinolin-8-ol can act as a C-nucleophile in C-C coupling reactions. Research has demonstrated that it interacts with quinazoline (B50416) in the presence of trifluoroacetic acid to form a stable σ-adduct, coupling at the C7 position. researchgate.net

Table 2: Examples of Regioselective Functionalization of 5-Nitroquinolin-8-ol

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, Amines (e.g., L-proline) | C7 | 7-Aminomethyl derivatives | researchgate.netnih.gov |

| C-C Coupling | Quinazoline, Trifluoroacetic Acid | C7 | Stable σ-adduct | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and promoting greener chemical processes. nih.govresearchgate.net This technology has been successfully applied to the synthesis of the core 8-hydroxyquinoline scaffold and its analogs.

A notable example is the microwave-assisted Friedländer synthesis, which provides a single-step conversion to various 8-hydroxyquinoline derivatives. rsc.orgrsc.org This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. Studies have shown that microwave irradiation can dramatically improve the yield and reduce reaction times compared to conventional heating methods. For instance, a catalyst-free microwave-assisted Friedländer synthesis afforded 8-hydroxyquinolines in 72% yield, a significant increase from the 34% yield obtained with conventional heating. rsc.orgrsc.org

Microwave irradiation is also employed in multi-component reactions to build complex quinoline-containing structures, such as pyrimido[4,5-b]quinolines, in a one-pot procedure. nih.gov These advanced protocols offer efficient and rapid access to a wide library of quinoline derivatives for further study. jptcp.comresearchgate.net

Table 3: Comparison of Microwave vs. Conventional Synthesis for 8-Hydroxyquinoline Analogs

| Reaction | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Conventional Heating | Standard thermal conditions | 34% | rsc.orgrsc.org |

| Microwave-Assisted | Microwave irradiation | 72% | rsc.orgrsc.org | |

| Synthesis of Quinoline-fused 1,4-Benzodiazepines | Conventional Heating | Standard thermal conditions | 62-65% | rsc.org |

| Microwave-Assisted | Microwave irradiation (80 °C) | 92-97% | rsc.org |

In the pursuit of green and sustainable chemistry, techniques such as hydrothermal synthesis and photochemical irradiation are being explored for the synthesis of heterocyclic compounds. researchgate.netijpsjournal.com While specific examples detailing the hydrothermal synthesis of 5-Nitroquinolin-8-ol are not prominent in the literature, the principles of this method, which uses high-temperature, high-pressure water as a reaction medium, are applicable to the construction of quinoline cores.

Photocatalytic synthesis, which utilizes light irradiation (such as UV) to drive chemical reactions, is another emerging green technique. researchgate.netresearchgate.net These methods can often be performed under mild conditions and can reduce the need for harsh reagents. The application of photocatalysis to quinoline synthesis represents an advanced, environmentally friendly strategy, although its specific application to produce 5-Nitroquinolin-8-ol is an area for future research. researchgate.netresearchgate.net These techniques are part of a broader effort to develop pollution-free, energy-efficient, and atom-economical synthetic routes in organic chemistry. nih.gov

Derivatization through Carbon-Carbon Coupling Reactions

The electron-deficient nature of the 8-nitroquinolin-5-ol ring system, influenced by the nitro group, facilitates its participation in various carbon-carbon coupling reactions. These transformations are crucial for synthesizing more complex molecular architectures based on the quinoline core.

C-Nucleophilic Reactivity with Heterocyclic Systems (e.g., Quinazoline)

Research has demonstrated that this compound, also known as 5-nitro-8-hydroxyquinoline or nitroxoline (B368727), can function as a C-nucleophile in coupling reactions with other heterocyclic systems. dntb.gov.uaresearchgate.netresearchgate.net In a notable example, this compound reacts with quinazoline under acidic conditions. researchgate.net The reaction is typically conducted by heating the two reactants in trifluoroacetic acid, which activates the quinazoline nucleus towards nucleophilic attack. researchgate.net

The nucleophilic character of this compound is localized at the C7 position. This specific reactivity allows for the formation of a C-C bond between the C7 of the nitroxoline molecule and the C4 of the quinazoline ring. researchgate.net This transformation represents a significant method for creating complex bi-heterocyclic structures, linking a biologically active nitroxoline moiety to a quinazoline carrier. dntb.gov.uaresearchgate.net

Formation of σ-Adducts and Mechanistic Considerations

The reaction between this compound and an activated heterocycle like quinazoline does not proceed to a full substitution of hydrogen but rather results in the formation of a stable σ-adduct. dntb.gov.uaresearchgate.netresearchgate.net This occurs when this compound attacks the quinazoline ring, which has been activated by an acid catalyst. researchgate.net

The mechanism involves the nucleophilic addition of the C7 carbon of this compound to the electron-deficient C4 carbon of the quinazoline ring. This process leads to the formation of a new carbon-carbon single bond and disrupts the aromaticity of the quinazoline ring system, yielding the stable adduct. researchgate.net The stability of this particular σ-adduct is noteworthy, allowing for its isolation and characterization. researchgate.net Its structure has been rigorously confirmed using various spectroscopic techniques, including advanced 2D NMR methods like ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹⁵N HMBC. dntb.gov.uaresearchgate.net

Below is a table summarizing key NMR spectral data that confirms the structure of the resulting σ-adduct.

| Nucleus | Atom Position | Chemical Shift (ppm) | Description |

| ¹³C | C4' (Quinazoline) | 50.23 | Signal for the sp³-hybridized carbon at the junction point. |

| ¹H | H4' (Quinazoline) | 6.93 | Signal for the proton attached to the sp³-hybridized C4'. |

Table 1: Key NMR data for the stable σ-adduct formed between this compound and Quinazoline. researchgate.net

Amination and Nucleophilic Substitution Reactions

The electron-withdrawing nitro group strongly activates the quinoline ring of this compound for various nucleophilic substitution reactions. These reactions provide powerful tools for introducing nitrogen-containing functional groups onto the aromatic core.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a key method for the C-H functionalization of electron-deficient aromatic compounds like nitroquinolines. organic-chemistry.orgthieme-connect.de This reaction allows for the formal replacement of a hydrogen atom by a nucleophile. The VNS mechanism involves a nucleophile that carries a leaving group at the nucleophilic center. organic-chemistry.org The process consists of the addition of the nucleophile to an electron-deficient ring position (typically ortho or para to the nitro group) to form an anionic σ-adduct, also known as a Meisenheimer adduct. nih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct, which restores the aromaticity of the ring system. thieme-connect.denih.gov

For 5-nitroquinolines, VNS reactions have been described to proceed at the C6 position, which is ortho to the activating nitro group. researchgate.netresearchgate.net For instance, the amination of 5-nitroquinoline (B147367) with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base like potassium tert-butoxide occurs at the C6 atom. researchgate.net While direct VNS on this compound is less documented, the principles established for related nitroquinolines suggest that attack would be directed to positions ortho or para to the nitro group. kuleuven.be

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of aromatic C-H bonds. Unlike VNS, the nucleophile in an ONSH reaction does not need to possess its own leaving group. Instead, the reaction proceeds via the formation of a σ-adduct, from which a hydride ion is formally removed by an external oxidizing agent to restore aromaticity. nih.govnih.gov

In the context of nitroaromatics, the nitro group itself can sometimes act as an internal oxidant in the rearomatization step. nih.gov The ONSH pathway competes with VNS and is a fundamental strategy for introducing substituents onto electron-poor heterocyclic rings. The choice between a VNS or ONSH pathway is determined by the nature of the nucleophile and the reaction conditions, specifically the presence or absence of an external oxidant.

Aminoalkylation Reactions (e.g., Mannich-type with L-Proline and Formaldehyde)

Aminoalkylation via the Mannich reaction is a well-established method for derivatizing this compound. researchgate.net This reaction typically involves the condensation of the active hydrogen compound (this compound), formaldehyde, and a secondary amine. mdpi.com For this compound, the reaction is regioselective, with substitution occurring at the C7 position. researchgate.net

A specific and notable example is the Mannich-type reaction of 5-nitro-8-hydroxyquinoline with formaldehyde and the amino acid L-proline. mdpi.com This reaction is conducted by heating the components, often in methanol, to yield the 7-substituted aminomethyl derivative. mdpi.com Formaldehyde reacts with the secondary amine of L-proline to form an electrophilic Eschenmoser-like salt or iminium ion, which is then attacked by the electron-rich C7 position of the this compound ring. nih.govnih.gov This method provides a direct route to complex derivatives incorporating amino acid moieties.

Below is a table of representative Mannich reaction derivatives starting from substituted 8-hydroxyquinolines.

| 8-Hydroxyquinoline Substrate | Amine | Product |

| 8-Hydroxyquinoline (8-HQ) | L-Proline | 7-((L-prolin-1-yl)methyl)quinolin-8-ol |

| 5-Nitro-8-hydroxyquinoline | L-Proline | 7-((L-prolin-1-yl)methyl)-5-nitroquinolin-8-ol |

| 5-Nitro-8-hydroxyquinoline | D-Proline | 7-((D-prolin-1-yl)methyl)-5-nitroquinolin-8-ol |

Table 2: Examples of Aminoalkylation Products via Mannich-type Reactions. mdpi.com

Reduction of Nitro Group to Amino Functionality

The conversion of the nitro group at the 8-position of the quinoline core to an amino functionality is a key transformation, yielding 8-Aminoquinolin-5-ol. This reaction significantly alters the electronic properties and reactivity of the molecule, opening pathways for further derivatization. A prevalent and efficient method for this reduction is catalytic hydrogenation.

Detailed research findings indicate the use of a Palladium on carbon (Pd/C) catalyst in the presence of hydrazine (B178648) hydrate (B1144303). google.com A specific protocol involves the reaction of 5-nitro-8-hydroxyquinoline (an isomer and common starting material for the title compound's derivatives) in isopropanol. google.com The reaction proceeds under reflux conditions. The product, 5-amino-8-hydroxyquinoline, precipitates as brownish-yellow columnar crystals upon cooling, often in high purity, which can simplify purification by eliminating the need for recrystallization. google.com

Table 1: Reaction Parameters for the Reduction of 5-Nitro-8-hydroxyquinoline

| Parameter | Value/Condition | Source |

| Starting Material | 5-Nitro-8-hydroxyquinoline | google.com |

| Solvent | Isopropanol | google.com |

| Catalyst | 5% Pd/C | google.com |

| Reducing Agent | 80% Hydrazine Hydrate aq. solution | google.com |

| Temperature | 70 °C to reflux | google.com |

| Product | 5-Amino-8-hydroxyquinoline | google.com |

| Isolation | Hot filtration, cooling of filtrate | google.com |

Formation of Conjugates and Hybrid Molecules

The phenolic hydroxyl group and the reactive aromatic ring of this compound allow for the synthesis of a wide array of conjugates and hybrid molecules. These strategies are employed to modify the compound's physicochemical properties and to link it with other molecular entities.

Sulfonate Derivative Synthesis

The hydroxyl group of this compound can be converted into a sulfonate ester. This is typically achieved by reacting the parent phenol (B47542) with a sulfonyl chloride in the presence of a base. While direct sulfonation of this compound is not widely documented, analogous reactions with structurally similar 8-hydroxyquinolines provide a clear synthetic blueprint.

For instance, 8-hydroxyquinoline can be treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate is then reacted with various primary or secondary amines in a solvent like anhydrous acetonitrile (B52724) to form the corresponding sulfonamides. nih.gov Another relevant method involves the reaction of 5-amino-7-bromoquinolin-8-ol (B11873180) with different sulfonyl chlorides in dry tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (TEA) as a base to produce the desired sulfonate derivatives. nih.gov This demonstrates the feasibility of forming a sulfonate linkage at the C-8 oxygen.

Table 2: Representative Reagents for Sulfonate Derivative Synthesis

| Quinoline Precursor | Reagent | Product Type | Source |

| 8-Hydroxyquinoline | Chlorosulfonic Acid | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine | 8-Hydroxyquinoline-5-sulfonamide | nih.gov |

| 5-Amino-7-bromoquinolin-8-ol | Benzenesulfonyl chloride | 5-Amino-7-bromoquinolin-8-yl benzenesulfonate | nih.gov |

| 5-Amino-7-bromoquinolin-8-ol | p-Toluenesulfonyl chloride | 5-Amino-7-bromoquinolin-8-yl tosylate | nih.gov |

Hydrazone Formation

The synthesis of hydrazone derivatives from this compound requires a multi-step approach, as the parent molecule lacks the necessary aldehyde or ketone functionality for direct condensation with a hydrazine. A plausible synthetic route involves the introduction of a carbonyl group onto the quinoline ring system.

One common method to achieve this is the formylation of the phenol ring at the C-7 position, which is activated for electrophilic substitution. Reactions such as the Reimer-Tiemann reaction (using chloroform (B151607) and a base) or the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) could be employed to install an aldehyde group, yielding 7-formyl-8-nitroquinolin-5-ol. This intermediate can then undergo a standard condensation reaction with a selected hydrazine or hydrazide in a solvent like ethanol (B145695), often with acid catalysis, to form the target hydrazone. nih.govmdpi.com

Another approach involves derivatizing the hydroxyl group itself. For example, 8-hydroxyquinoline can be reacted with ethyl 2-chloroacetate, and the resulting ester can be treated with hydrazine hydrate to form a hydrazide, which is a precursor for further reactions. nih.gov

Table 3: Potential Reactants for a Multi-Step Hydrazone Synthesis

| Step | Proposed Reactant for this compound | Intermediate/Product | General Method Source |

| 1. Formylation | Chloroform, NaOH (Reimer-Tiemann) | 7-Formyl-8-nitroquinolin-5-ol | N/A (Proposed) |

| 2. Condensation | Hydrazine Hydrate | 7-((Hydrazinylidene)methyl)-8-nitroquinolin-5-ol | nih.govmdpi.com |

| 2. Condensation | Phenylhydrazine | 8-Nitro-7-((2-phenylhydrazinylidene)methyl)quinolin-5-ol | nih.govmdpi.com |

| 2. Condensation | Isonicotinic hydrazide | N'-( (5-hydroxy-8-nitroquinolin-7-yl)methylene)isonicotinohydrazide | acs.org |

Co-crystallization Strategies (e.g., with 8-hydroxyquinoline-5-sulfonic acid)

Co-crystallization is a powerful technique for modifying the solid-state properties of a compound without altering its covalent structure. This is achieved by forming a new crystalline solid that contains two or more different molecules in the same crystal lattice. For this compound, co-crystallization often relies on hydrogen bonding and π-π stacking interactions.

A study on the crystal structure of 8-hydroxy-5-nitroquinolinium p-toluene sulfonate demonstrates the formation of a salt or co-crystal between a nitro-substituted hydroxyquinoline and a sulfonic acid derivative. researchgate.net In this structure, the components are linked by hydrogen bonds. The crystal structure of 8-hydroxy-5-nitroquinoline itself also reveals that molecules are linked into dimers via moderately strong hydrogen bonds, a packing motif that influences its physical properties like solubility. These intermolecular forces are central to designing co-crystals. The strategy would involve dissolving this compound and a co-former, such as 8-hydroxyquinoline-5-sulfonic acid, in a suitable solvent and allowing them to crystallize slowly. The protonated quinoline nitrogen and the phenolic hydroxyl group of this compound are key sites for hydrogen bonding with the sulfonate group of the co-former.

Table 4: Crystal Structure Information for 8-Hydroxy-5-nitroquinoline Derivatives

| Compound | Crystal System | Space Group | Key Interactions | Source |

| 8-Hydroxy-5-nitroquinoline | Monoclinic | Not specified | Hydrogen-bonded dimers | |

| 8-Hydroxy-5-nitroquinolinium chloride | Monoclinic | P2(1)/n | Stacked cations, interstack anions | |

| 8-Hydroxy-5-nitroquinolinium p-toluenesulfonate | Monoclinic | C2/c | Hydrogen bonding | researchgate.net |

Betti Reaction Applications

The Betti reaction is a three-component condensation reaction involving a phenol, an aldehyde, and a primary aromatic amine to produce α-aminobenzylphenols. wikipedia.org As a phenolic compound, this compound is a suitable substrate for this reaction. The electron-withdrawing nitro group influences the reactivity of the quinoline ring. The reaction typically proceeds at the C-7 position, which is ortho to the hydroxyl group and activated for electrophilic substitution. nih.gov

A specific application involved the reaction of 8-hydroxy-5-nitroquinoline with benzamide (B126) (as the amine component) and various substituted benzaldehydes. rsc.org The reaction was carried out by heating the three components together, often without a solvent, to yield the corresponding Betti base. rsc.org The resulting products are complex molecules with a new chiral center, offering a route to structurally diverse derivatives.

Table 5: Examples of Betti Reaction with 8-Hydroxy-5-nitroquinoline

| Aldehyde Component | Amine Component | Product Yield | Source |

| 3-Bromobenzaldehyde | Benzamide | 65% | rsc.org |

| m-Tolualdehyde | Benzamide | 27% | rsc.org |

| 3-Formylbenzoic acid | Benzamide | 94% (with 5-chloro-8-hydroxyquinoline) | rsc.org |

Purification and Isolation Techniques for Advanced Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for subsequent synthetic applications and characterization. The choice of technique depends on the physical properties of the compound, such as its solubility and melting point.

Recrystallization is the most common method for purifying solid derivatives. libretexts.orgmt.com The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.comyoutube.com For 5-nitro-8-hydroxyquinoline, recrystallization from ethanol or acetone (B3395972) has been reported. researchgate.net For other quinoline derivatives, solvents such as methanol, isopropanol, and mixtures like ethanol-ether or methanol-acetone have been used effectively. nih.gov A patented method for purifying crude 8-hydroxyquinoline involves using chlorinated solvents like dichloromethane (B109758) or trichloromethane, where the crude product is dissolved, cooled to precipitate impurities, and the purified product is recovered from the filtrate. google.com

Filtration is the standard technique for isolating the purified solid product from the solvent. libretexts.org This is often performed using a Buchner funnel under vacuum to efficiently separate the crystals and allow for washing with a small amount of cold solvent to remove residual soluble impurities.

Chromatography can be employed for purification when recrystallization is ineffective, particularly for non-crystalline oils or for separating complex mixtures. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard approach.

Following isolation, the purified compound is typically dried under reduced pressure to remove all traces of solvent. The purity is then often confirmed by measuring its melting point and using spectroscopic techniques. researchgate.net

Table 6: Summary of Purification Techniques

| Technique | Description | Applicable To | Solvents/Materials | Source |

| Recrystallization | Purification of solids based on differential solubility with temperature. | Crystalline solids | Ethanol, Acetone, Dichloromethane, Methanol | researchgate.netgoogle.com |

| Vacuum Filtration | Isolation of solid crystals from a liquid phase. | Crystalline products after recrystallization | N/A (Apparatus-based) | libretexts.org |

| Column Chromatography | Separation based on differential adsorption of components. | Oily products, complex mixtures | Silica gel, Alumina | N/A (General) |

| Solvent Extraction | Separation based on differential solubility in immiscible liquids. | Isolation from reaction mixtures | Methylene chloride, Ether | google.com |

Theoretical and Computational Chemistry Investigations

Electronic Structure Elucidation

The electronic structure is fundamental to a molecule's chemical and physical properties. Through various computational techniques, the electronic characteristics of 8-Nitroquinolin-5-ol have been extensively investigated.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometric structure of molecules. In the study of this compound, also known as 8-hydroxy-5-nitroquinoline, DFT calculations have been employed to predict its most stable three-dimensional arrangement. nih.govresearchgate.net

Researchers have optimized the molecular structure using the B3LYP functional with various basis sets, including 6-31G(), 6-311++G( ), and cc-pVDZ. nih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov The consistency between the calculated and experimental values validates the computational methods used. nih.gov For instance, X-ray data for the related compound 8-nitroquinoline (B147351) show the molecule to be almost flat. nih.gov DFT studies on 8-hydroxyquinoline (B1678124) also indicate that the molecule is practically planar, with dihedral angles close to 0° and 180°. researchgate.net

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C5-N(O2) Bond Length (Å) | Data not available |

| C8-O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C5-C6-C7-C8 Bond Angle (°) | Data not available |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and more chemically reactive. mdpi.comschrodinger.com For this compound, the HOMO and LUMO are localized over the entire molecule. researchgate.net The HOMO-LUMO energy gap helps to explain the intramolecular charge transfer (ICT) that occurs within the molecule. researchgate.net DFT calculations for the related 8-hydroxyquinoline have determined a theoretical energy gap of 4.52 eV. researchgate.net The analysis of these orbitals reveals the pathways for charge transfer, which are crucial for the molecule's potential applications. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 8-Hydroxyquinoline

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO | Data not available | researchgate.net |

| LUMO | Data not available | researchgate.net |

| Energy Gap (ΔE) | 4.52 | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between orbitals, providing insight into intramolecular interactions. youtube.com This analysis is used to understand the stability of a molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). researchgate.netwolfram.com

For this compound, MEP analysis reveals that the most negative regions are localized over the oxygen atoms of the nitro and hydroxyl groups, making them the most likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the positive potential is typically found around the hydrogen atoms. researchgate.net This mapping of reactive sites is crucial for understanding the molecule's interaction with other chemical species and predicting its chemical behavior. researchgate.netchemrxiv.org

Quantum chemical calculations are essential for investigating the conformational properties of molecules. For this compound, these studies focus on determining the most stable spatial arrangement of its atoms. nih.gov Theoretical studies, often performed alongside experimental work, have considered the planarity of the molecule. researchgate.net

For the closely related 8-nitroquinoline, crystallographic data has confirmed that the molecule possesses a nearly planar structure, with a very small dihedral angle of 3.0(9)° between the pyridine (B92270) and benzene (B151609) rings. nih.govresearchgate.net Computational studies on this compound and similar derivatives corroborate these findings, indicating that the molecule favors a planar equilibrium geometry. nih.govresearchgate.netresearchgate.net This planarity is a significant feature of its molecular structure, influencing its electronic properties and how it packs in a crystalline solid.

While classical computational methods like DFT are powerful, they face limitations in accuracy and scalability for large, complex molecules due to the exponential growth of computational cost. aps.orgnih.gov Quantum computing represents a new frontier with the potential to overcome these challenges by directly simulating quantum systems. introtoquantum.org

The calculation of molecular electronic structures is considered a "killer application" for future quantum computers. aps.org Quantum algorithms, such as the Variational Quantum Eigensolver (VQE), are being developed to determine the ground state energy and other properties of molecules with potentially greater accuracy than classical methods. introtoquantum.orgresearchgate.net Although the application of quantum computing to a specific molecule like this compound is still in the future, the field promises to revolutionize computational chemistry. introtoquantum.orgarxiv.org It holds the potential to provide unprecedented insights into the electronic structure and reactivity of complex chemical systems. aps.orgresearchgate.net

Reactivity and Reaction Mechanism Studies

Computational chemistry offers a powerful toolkit to dissect the reactivity and potential transformation pathways of this compound. Through the calculation of various electronic parameters and energy profiles, a predictive understanding of its chemical behavior can be achieved.

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are essential for quantifying the chemical reactivity and stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis, as their energies and spatial distributions govern the molecule's ability to donate or accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For quinoline (B57606) derivatives, these descriptors help in understanding their chemical behavior. asianpubs.org For instance, a related compound, 8-hydroxy-5-nitroquinoline (8H5NQ), has been studied using DFT, providing insights into its reactive nature. researchgate.net

Global Reactivity Descriptors: Global reactivity descriptors provide a general overview of the molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. nih.gov

Chemical Hardness (η): Quantifies the resistance to charge transfer. A harder molecule is less reactive. nih.govnih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction. nih.gov

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. nih.gov

Interactive Table: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (based on general principles)

Local Reactivity Descriptors: Local descriptors identify the most reactive sites within a molecule for specific types of reactions.

Fukui Functions: These functions, denoted as f(r), indicate the change in electron density at a particular point r when an electron is added to or removed from the molecule. They are crucial for predicting regioselectivity.

f+(r) for nucleophilic attack (where an electron is accepted).

f-(r) for electrophilic attack (where an electron is donated).

f0(r) for radical attack. In studies of quinoline derivatives, Fukui functions have been used to identify specific atoms susceptible to attack. asianpubs.org For this compound, the nitrogen and oxygen atoms of the nitro and hydroxyl groups, as well as specific carbon atoms in the aromatic rings, would be key sites of interest.

Average Local Ionization Energy (ALIE): The ALIE on the molecular surface indicates the energy required to remove an electron from any point. Lower ALIE values highlight regions most susceptible to electrophilic attack. arabjchem.org In studies of quinoline derivatives, ALIE surfaces have been effectively used to pinpoint sites prone to electrophilic reactions. researchgate.netarabjchem.org

The identification of electrophilic and nucleophilic centers is paramount for predicting how a molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps are a primary tool for this assessment. nih.govtandfonline.com

Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution around a molecule.

Negative regions (red/yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack (nucleophilic centers). For this compound, these would be concentrated around the oxygen atoms of the nitro and hydroxyl groups and the nitrogen of the quinoline ring. researchgate.net

Positive regions (blue): Indicate electron-deficient areas, prone to nucleophilic attack (electrophilic centers). These are typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group. researchgate.net

In computational studies of substituted quinolines, MEP analysis has been instrumental in correlating electronic structure with reactive properties. arabjchem.orgtandfonline.com For the closely related 8-hydroxy-5-nitroquinoline, MEP plots clearly identify the nucleophilic and electrophilic regions, guiding the understanding of its intermolecular interactions. researchgate.net

The substituents on the quinoline core, namely the nitro (-NO₂) and hydroxyl (-OH) groups, profoundly influence the electronic landscape of the this compound molecule.

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring system towards electrophilic substitution, primarily directing incoming electrophiles to the meta position relative to its attachment point. numberanalytics.com This deactivation results from both inductive and resonance effects, which pull electron density away from the rings.

Hydroxyl Group (-OH): Conversely, the -OH group is an electron-donating group. It activates the ring towards electrophilic substitution and directs incoming groups to the ortho and para positions.

The interplay between the strong electron-withdrawing nitro group and the electron-donating hydroxyl group creates a significant polarization of electron density across the molecule. This "push-pull" effect can enhance certain properties, such as dipole moment and nonlinear optical (NLO) responses, as seen in other substituted aromatic systems. tandfonline.com Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge delocalization and the stabilizing hyperconjugative interactions within the molecule. researchgate.net Studies on other quinoline derivatives have shown that NBO analysis reveals the nature of intramolecular charge transfer and the stability it imparts to the molecular system. nih.govresearchgate.net

Computational chemistry provides a means to assess the susceptibility of a molecule to degradation processes like autoxidation and hydrolysis by calculating bond dissociation energies (BDEs).

Autoxidation: This process typically involves the reaction with oxygen, often initiated by the abstraction of a hydrogen atom to form a radical. The C-H and O-H BDEs are critical indicators of susceptibility. A lower BDE for a specific hydrogen atom suggests it is more easily abstracted, making that site a likely point of initiation for autoxidation. For this compound, the hydrogen of the hydroxyl group (-OH) is expected to have the lowest BDE and be the most susceptible to abstraction. Studies on other quinoline derivatives have utilized BDE calculations to investigate their sensitivity towards autoxidation. researchgate.net

Hydrolysis: This involves the cleavage of a chemical bond by the addition of water. For this compound, potential hydrolysis sites could involve the C-NO₂ bond. The computational modeling of the reaction pathway, including the transition states and activation energies, can elucidate the feasibility and mechanism of hydrolysis under various pH conditions. While specific data for this compound is not available, the general principles of computational hydrolysis studies on related aromatic compounds would apply.

The degradation of nitroaromatic compounds is an area of significant environmental research, and computational modeling can predict how these molecules interact with catalysts. nih.govnih.gov

Catalyst Affinity: The interaction of this compound with a catalyst surface (e.g., a metal nanoparticle) can be modeled to understand its adsorption characteristics. researchgate.net DFT calculations can determine the adsorption energy and the preferred orientation of the molecule on the catalyst surface. For nitroaromatics, the nitro group often plays a key role in the initial interaction with the catalyst. researchgate.netorientjchem.org Molecular docking studies, commonly used in drug design, employ similar principles to predict the binding affinity between a molecule and a protein's active site, which can be analogous to catalyst-substrate interactions. rsc.orgnih.gov

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, whether they are other molecules of the same type or solvent molecules.

Solvation Effects: The interaction with a solvent can significantly alter a molecule's properties and reactivity. Computational models can simulate solvation in two primary ways:

Implicit Solvation Models (e.g., COSMO, PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate properties like solvatochromic shifts (changes in UV-Vis spectra with solvent polarity) and to model reactions in solution. tandfonline.commdpi.com

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation, typically surrounding the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds, but is computationally more demanding. researchgate.net

For quinoline derivatives, both experimental and computational solvatochromism studies have been used to understand the nature and strength of intermolecular interactions in different solvents. mdpi.com These studies reveal how the polarity and hydrogen-bonding capability of the solvent affect the electronic structure and stability of the solute.

Noncovalent Interaction (NCI) and Related Topological Analyses (Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator)

Noncovalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular stability and interactions. chemtools.orgwikipedia.org This method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org Regions of weak interactions are revealed by plotting the reduced density gradient against the electron density, where low-gradient spikes at low densities signify non-covalent interactions. chemtools.org

Related topological analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide further insights into electronic structure. They map the localization of electrons, helping to describe covalent bonds and lone pairs. While these multi-wavefunction analyses are powerful tools for quinoline derivatives, detailed studies applying NCI, ELF, and LOL specifically to this compound are not extensively documented in the reviewed literature. However, computational studies on closely related molecules, such as 2-chloroquinoline-3-carboxaldehyde, have utilized ELF and LOL to analyze their electronic structure and reactivity. researchgate.net

Solvent-Assisted Co-grinding Method Simulations

Solvent-assisted co-grinding is an experimental technique used in mechanochemistry to synthesize co-crystals by grinding components together with small amounts of a liquid. While this method has been successfully used to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid with 5-chloro-8-hydroxyquinoline, computational simulations specifically modeling this process for this compound were not identified in the available research. researchgate.net Such simulations would typically involve modeling the intermolecular interactions and crystal packing forces that drive co-crystal formation.

Integral Equation Formalism Polarizable Continuum (IEFPCM) Solvation Models

The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used solvation model in computational chemistry. gaussian.com It simulates the effect of a solvent by placing the molecule (solute) in a cavity within a dielectric continuum representing the solvent. gaussian.comresearchgate.net This approach is crucial for accurately predicting molecular properties in solution.

For 8-hydroxy-5-nitroquinoline, IEFPCM calculations have been performed to understand its behavior in different solvent environments. dntb.gov.ua These studies help in analyzing the conformational stability and electronic structure of the molecule as influenced by the polarity of the solvent. dntb.gov.ua

| Solvent | Properties Investigated | Key Findings | Reference |

|---|---|---|---|

| Ethanol (B145695) | Conformation, Geometry, Electronic Structure | The model was used to optimize the most stable molecular structure and examine its geometry and electronic properties in solution. | dntb.gov.ua |

| Dimethylsulfoxide (DMSO) | Conformation, Geometry, Electronic Structure | ||

| Water | Conformation, Geometry, Electronic Structure |

Advanced Simulation Techniques

To further probe the dynamic nature and interaction energies of this compound, more advanced simulation techniques are employed.

Molecular Dynamics (MD) Simulations for Reactive Properties and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules. A combined computational study on 8-hydroxy-5-nitroquinoline utilized MD simulations to perform a detailed characterization and evaluation of its reactive properties. researchgate.net Such simulations track the atomic movements over time, offering insights into the molecule's stability and internal dynamics. dntb.gov.ua

One of the key parameters derived from computational studies to assess stability is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of chemical stability and charge transport within the molecule. dntb.gov.ua For this compound, quantum chemical calculations have shown that oxygen-containing substituents (the 8-hydroxy and 5-nitro groups) significantly polarize the electron density in the aromatic nucleus. researchgate.net The HOMO is primarily localized on the C5, C7, and C8 atoms, indicating these as potential nucleophilic centers, while the LUMO is localized on the nitrogen atoms of the nitro group and the C6 and C8 atoms, highlighting electrophilic sites. researchgate.net

| Analysis Method | Property Investigated | Finding for 8-Hydroxy-5-nitroquinoline | Reference |

|---|---|---|---|

| MD Simulations | Global and local reactive properties | Provided detailed evaluation of molecular reactivity. | researchgate.net |

| DFT (HOMO-LUMO) | Chemical stability and charge transport | The energy gap is used to validate stability. | dntb.gov.ua |

| Quantum Chemistry | Electron density distribution (HOMO/LUMO) | Identified C7 as the most effective nucleophilic center and C6 as a primary electrophilic center. | researchgate.net |

Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) for Interaction Energy Estimation

The Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method is a popular post-processing technique for estimating the free energy of binding between a ligand and a receptor from MD simulation trajectories. frontiersin.orgnih.gov It calculates the binding free energy by combining molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann equation), and nonpolar solvation energy. nih.gov

While MM-PBSA is a powerful tool for calculating interaction energies and has been applied to various quinoline derivatives to estimate binding affinities with biological targets, no specific studies were found that applied this method to this compound itself. frontiersin.orgresearchgate.net The application of MM-PBSA would be valuable in quantitatively assessing its interaction with specific proteins or other molecular partners.

Chemoinformatics and Structure-Activity Relationship Methodologies

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. Structure-Activity Relationship (SAR) studies, a key component of chemoinformatics, aim to understand how a molecule's chemical structure relates to its biological activity.

For the 8-hydroxyquinoline (8HQ) class of compounds, SAR studies have revealed important correlations. The cytotoxicity and selectivity of these compounds against multidrug-resistant (MDR) cancer cells are related to their ability to form complexes with essential metal ions. nih.gov A study on a library of 8HQ derivatives found a relationship between the pKa values (especially of the hydroxyl group) and cytotoxicity against MDR cells. nih.gov

The substituents on the quinoline ring play a critical role. The nitro group, as found in this compound, has properties similar to halogen substituents, which are known to be beneficial for biological activity. mdpi.com Furthermore, computational analyses such as Natural Bond Orbital (NBO) are used to study molecular stability arising from hyperconjugative interactions and charge delocalization, which are key to understanding the SAR of these molecules. researchgate.net The analysis of HOMO-LUMO orbitals also helps determine the potential for charge transfer within the molecule, a crucial aspect of its reactivity and interaction mechanisms. researchgate.net

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational strategy employed when the three-dimensional structure of a biological target is unknown. mdpi.com The process involves identifying the essential structural and chemical features that a molecule must possess to bind to a specific target and elicit a biological response. rsc.orgnih.gov This is achieved by superimposing a set of active molecules and extracting the common features responsible for their activity. researchgate.net

For quinoline derivatives, pharmacophore models help in designing new compounds with enhanced potency. nih.gov A typical model for this class of compounds might include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. In the context of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, the nitro group is a strong hydrogen bond acceptor, and the quinoline core provides aromatic and hydrophobic features. These features are critical for interaction with biological targets. nih.gov The development of a pharmacophore model is a multi-stage process that includes training set preparation, model generation, and validation. mdpi.com

Table 1: Potential Pharmacophore Features of this compound

| Feature Type | Description | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Oxygen atoms of the nitro group, Oxygen of the hydroxyl group, Nitrogen of the quinoline ring |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen in a hydrogen bond. | Hydrogen of the hydroxyl group |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Quinoline ring system |

| Hydrophobic (HY) | A nonpolar group that avoids interaction with water. | Fused benzene and pyridine rings of the quinoline structure |

Molecular Descriptor Analysis

Molecular descriptor analysis involves the calculation of various physicochemical, electronic, and structural properties to characterize a molecule. dergipark.org.tr For this compound and its analogs, these descriptors are calculated using quantum chemical methods like Density Functional Theory (DFT) to predict the molecule's reactivity and behavior. nih.govdergipark.org.tr

Key descriptors include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. nih.gov

Global Reactivity Descriptors: Parameters such as electronegativity, molecular hardness, and softness are derived from electronic properties and provide insight into the molecule's tendency to donate or accept electrons. dergipark.org.trdergipark.org.tr

Physicochemical Properties: Dipole moment, molecular volume, and polarizability are calculated to understand the molecule's polarity and size, which influence its solubility and interactions. dergipark.org.trdergipark.org.tr A study on 5,8-quinolinequinone derivatives found that a compound with a high dipole moment (7.14 D) exhibited significant anti-proliferative activity. dergipark.org.tr

Theoretical studies on 8-hydroxy-5-nitroquinoline have successfully calculated these descriptors, comparing them with experimental data from FT-IR, FT-Raman, and UV-Visible spectroscopy to validate the computational models. nih.gov

Table 2: Selected Theoretical Molecular Descriptors for Quinoline Derivatives

| Descriptor | Significance | Relevance to this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov | A smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule. dergipark.org.tr | Influences solubility and intermolecular interactions. |

| Molecular Volume | Represents the size of the molecule. dergipark.org.tr | Affects steric interactions with target sites. |

| Electronegativity | Describes the ability to attract electrons. dergipark.org.tr | Correlates with the molecule's ability to form bonds. |

| Molecular Hardness/Softness | Measures resistance to change in electron distribution. dergipark.org.tr | Soft molecules are generally more reactive. |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov This is achieved by developing a regression model that links molecular descriptors (the 'structure') to a measured biological endpoint (the 'activity'). researchgate.net

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build models that correlate three-dimensional structural features with biological activity, such as anti-cancer effects. nih.gov These models use steric and electrostatic fields as descriptors to predict the activity of new compounds. nih.gov In studies of quinolinone-based thiosemicarbazones as anti-tuberculosis agents, QSAR models revealed that van der Waals volume, electron density, and electronegativity were pivotal descriptors for activity. nih.gov The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (R²), which should be high for a predictive model. nih.gov These models guide the design of new molecules by indicating which structural modifications are likely to enhance the desired activity. nih.gov

Table 3: Descriptors Commonly Used in QSAR Models for Quinoline Analogs

| Descriptor Type | Example Descriptors | Impact on Biological Activity |

| Electronic | Electronegativity, Electron Density | Electron-withdrawing or donating groups can significantly alter activity. nih.gov |

| Steric/Topological | Molecular Volume, van der Waals Volume | The size and shape of substituents can influence binding affinity. nih.gov |

| Physicochemical | Partition coefficient (logP) | Governs the compound's ability to cross cell membranes. dergipark.org.tr |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Relate to the molecule's reactivity and interaction potential. dergipark.org.tr |

Ligand Fingerprint Methods

Ligand fingerprint methods, particularly protein-ligand interaction fingerprints (PLIFs), are used to encode the complex 3D information of a ligand's binding mode into a simple 1D bitstring. mdpi.comchemrxiv.org Each bit in the string represents the presence or absence of a specific interaction between the ligand and an amino acid residue in the binding site. nih.gov

These fingerprints can capture various types of interactions, including:

Hydrogen bonds

Hydrophobic contacts

Aromatic (pi-pi) stacking

Salt bridges (ionic interactions)

By converting interactions into a fingerprint, researchers can rapidly screen large databases of docked poses, compare the binding modes of different ligands, and identify key interactions that are conserved among active compounds. mdpi.comnih.gov For a molecule like this compound, a fingerprint would encode its interactions with a target protein, such as hydrogen bonds from its hydroxyl group or hydrophobic contacts involving the quinoline ring system. This method is particularly useful in post-docking analysis to refine virtual screening results and understand the structural basis of ligand binding. chemrxiv.org

Table 4: Interaction Types Encoded by Ligand Fingerprints

| Interaction Type | Description | Potential Interaction with this compound |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The -OH group can donate a hydrogen; the -NO2, -OH, and quinoline N can accept. |

| Hydrophobic Contact | A nonpolar interaction between the ligand and nonpolar residues of the protein. | The fused aromatic ring system of quinoline. |

| Aromatic Stacking | A noncovalent interaction between aromatic rings (pi-pi stacking). | The quinoline ring can stack with aromatic residues like Phenylalanine or Tyrosine. |

| Ionic Interaction | An electrostatic attraction between oppositely charged groups. | Not directly applicable unless the hydroxyl group is deprotonated. |

Spectroscopic Characterization and Theoretical Interpretation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within the 8-Nitroquinolin-5-ol molecule.

The FT-IR spectrum of this compound provides crucial information about the characteristic vibrations of its functional groups. A detailed interpretation of the FT-IR spectrum has been performed, aided by computational studies. researchgate.net The analysis reveals distinct peaks corresponding to the stretching and bending vibrations of the molecule's constituent bonds.

Key vibrational bands observed in the FT-IR spectrum are assigned to specific molecular motions. For instance, the hydroxyl (-OH) group's stretching vibration is a prominent feature. researchgate.net The nitro group (NO₂) also exhibits characteristic symmetric and asymmetric stretching frequencies. Vibrations associated with the quinoline (B57606) ring system, such as C-H stretching, C=C, and C=N stretching, are also identified within the spectrum. mdpi.com The presence of the nitro substituent influences the vibrational frequencies of the 8-hydroxyquinoline (B1678124) core structure. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been employed to support the assignment of these experimental bands. researchgate.netresearchgate.net

Table 1: Selected FT-IR Vibrational Assignments for this compound and Related Derivatives

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3550–3700 | O-H stretching (free hydroxyl) | researchgate.net |

| 1579 | Ring Vibration | researchgate.net |

| 1325–1314 | C–N stretching (quinoline moiety) | mdpi.com |

| 1300 | C-N stretching | researchgate.net |

| 1275–1200 | C–O stretching (ether-like) | mdpi.com |

| 1256 | C-O stretching | researchgate.net |

| 1206 | Ring Vibration | researchgate.net |

| 1052 | Ring Vibration | researchgate.net |

| 804 | Ring Vibration | researchgate.net |

| 491 | Ring Vibration | researchgate.net |

Note: This table presents a compilation of characteristic vibrational frequencies for quinoline derivatives from the literature to illustrate typical assignment ranges. Specific experimental values for this compound can vary based on experimental conditions.

Complementing the FT-IR data, FT-Raman spectroscopy offers further insight into the vibrational modes of this compound. researchgate.net The photochemistry and excited state dynamics of the compound have been investigated using time-resolved resonance Raman spectroscopy, particularly in acetonitrile (B52724) solution. nih.gov These studies show that upon photoexcitation, the molecule can undergo intramolecular proton transfer in the triplet state. nih.gov

Like FT-IR, the FT-Raman spectrum is characterized by bands corresponding to the vibrations of the quinoline and nitro groups. A complete analysis of the vibrational spectra, including both IR and Raman data, has been achieved through normal coordinate analysis, allowing for the confident assignment of fundamental vibrations. researchgate.netirphouse.com The combination of both spectroscopic techniques provides a more complete picture of the molecule's vibrational behavior, as some modes may be more active in Raman than in infrared, and vice-versa. ias.ac.in

To accurately assign the experimental vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions, normal coordinate analysis (NCA) is often employed. ias.ac.in This theoretical method involves calculating the vibrational frequencies and their corresponding potential energy distribution (PED). ias.ac.in

For this compound and its derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional, have been utilized to predict the vibrational spectra. researchgate.netresearchgate.net The calculated wavenumbers and normal coordinate analysis provide quantitative assignments for the observed infrared and Raman bands to their respective vibrational modes. researchgate.net Such analyses have confirmed the assignments of stretching, bending, and torsional modes of the molecule, leading to a good agreement between observed and calculated spectra. researchgate.net This computational support is invaluable for resolving ambiguities in spectral interpretation and confirming the structural characteristics of the compound. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been applied to characterize this compound.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The ¹H NMR spectrum shows distinct signals for each chemically non-equivalent proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the substituent groups, namely the hydroxyl and nitro groups.

The aromatic protons on the quinoline ring system resonate in a characteristic downfield region. The specific positions of these signals and their splitting patterns (multiplicity), caused by spin-spin coupling with neighboring protons, allow for the assignment of each proton to its specific position on the ring. nih.gov Studies involving metal complexation of 8-hydroxyquinoline derivatives have utilized ¹H NMR to monitor changes in the chemical shifts upon binding, indicating the coordination sites. nih.gov For nitroquinolines in general, ¹H NMR spectra have been systematically analyzed to understand the influence of the nitro group's position on the proton chemical shifts. documentsdelivered.com Computational methods have also been used to estimate ¹H NMR chemical shifts, which are then compared with experimental data to validate the structural assignments. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Quinoline/Isoquinoline Protons

| Proton Position | Chemical Shift (δ, ppm) Range | Multiplicity | Source |

|---|---|---|---|

| Aromatic Protons | 7.51 - 8.05 | multiplet (m) | nih.gov |

| NH | 9.33 - 9.56 | singlet (s) | nih.gov |

| OH | 5.05 | singlet (s) | nih.gov |

Note: This table shows representative chemical shift ranges for protons in similar heterocyclic systems. The exact values for this compound depend on the solvent and experimental setup.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with a chemical shift range much wider than in ¹H NMR, typically 0-220 ppm. libretexts.orgbhu.ac.in This wide range minimizes signal overlap and allows for the clear identification of individual carbon atoms. libretexts.org

The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom, the hydroxyl group, and the electron-withdrawing nitro group. libretexts.org Carbons bonded directly to these substituents show significant shifts. For instance, the carbon atom attached to the hydroxyl group (C5) and the carbons in the vicinity of the nitro group (C8) and the ring nitrogen will have characteristic chemical shifts. DFT calculations have been successfully used to predict ¹³C NMR chemical shifts, and these theoretical values generally show good agreement with experimental data, aiding in the definitive assignment of each carbon signal. researchgate.net The analysis of ¹³C NMR spectra for a range of nitroquinolines has provided a systematic understanding of substituent effects on the carbon chemical shifts. documentsdelivered.com

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Aromatic and Heterocyclic Carbons

| Type of Carbon | Chemical Shift (δ, ppm) Range | Source |

|---|---|---|

| Aliphatics | 10 - 40 | bhu.ac.in |

| C–O | 50 - 70 | bhu.ac.in |

| Alkynes | 70 - 80 | bhu.ac.in |

| Alkenes, Aromatics | 110 - 150 | bhu.ac.in |

| RCOOH, RCOOR | 170 - 180 | bhu.ac.in |

| RCHO | 190 - 200 | bhu.ac.in |

| RCOR' | 205 - 220 | bhu.ac.in |

Note: This table provides general chemical shift ranges for different types of carbon atoms to give context to the expected values for this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Nitro-8-quinolinol |

| 8-hydroxy-5-nitroquinoline |

| 5-chloro-8-hydroxyquinoline |

| 4-Methyl-2-hydroxyquinoline |

| 8-hydroxy quinoline-5-sulfonic acid |

| 2-chloroquinoline-3-carboxaldehyde |

| 2-methylquinolin-8-ol |

| 8-hydroxyquinoline-2-carbaldehyde |

| 5,7-dichloro-8-hydroxyquinoline |

| 5,7-dibromo-8-hydroxyquinoline |

| 5,7-diiodo-8-hydroxyquinoline |

| 5,7-dinitro-8-hydroxyquinoline |

| Isoquinoline |

| Chlorambucil |

| Thioguanine |

| Nitroxoline (B368727) |

| Primaquine |

| Proflavine |

| Quinine |

| Quinidine |

| Tacrine |

| 1,10-phenanthroline |

| Chloroquine |

| Cinchocaine |

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals in a molecule.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of one-bond C-H connections. columbia.educolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu This technique is significantly more sensitive than older methods like DEPT. columbia.edu

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH), and occasionally over four bonds in conjugated systems. columbia.educolumbia.edu It is analogous to a COSY experiment but for heteronuclear systems, providing crucial information about the connectivity of the molecular skeleton by linking atoms that are not directly bonded. columbia.edu The intensity of HMBC cross-peaks is dependent on the J-coupling constant, which can vary, sometimes necessitating multiple experiments optimized for different coupling ranges to ensure all correlations are observed. columbia.educolumbia.edu